TRAP-6
Beschreibung
Definition and Nature of TRAP-6 as a Protease-Activated Receptor 1 (PAR1) Agonist
This compound, also known as Thrombin Receptor Activator Peptide 6, is a synthetic peptide fragment corresponding to residues 42-47 of the human PAR1 biocrick.comabcam.comsb-peptide.comrndsystems.comtocris.com. Its amino acid sequence is SFLLRN biocrick.comabcam.comsb-peptide.comrndsystems.comcaymanchem.com. This hexapeptide functions as a selective agonist for PAR1, mimicking the action of the tethered ligand that is exposed upon proteolytic cleavage of the receptor by enzymes such as thrombin biocrick.comsb-peptide.comrndsystems.comtocris.commedchemexpress.com. Unlike the natural activation mechanism which involves cleavage, this compound directly activates PAR1 independent of this proteolytic step anaspec.com. This compound exhibits high purity, typically greater than 95% or 98% abcam.comrndsystems.comtocris.comselleckchem.com. Its molecular weight is approximately 748.88 g/mol , with a chemical formula of C₃₄H₅₆N₁₀O₉ biocrick.comabcam.comrndsystems.comcaymanchem.comselleckchem.com.
Historical Context and Significance of Thrombin Receptor Agonism
The significance of thrombin receptor agonism lies in the critical role of thrombin, a serine protease, in various cellular events, including hemostasis, thrombosis, inflammation, and proliferative responses ahajournals.orgahajournals.org. Thrombin exerts many of its effects by activating specific cell surface receptors known as protease-activated receptors (PARs) ahajournals.orgahajournals.orgnih.govpnas.org. The discovery of PARs revealed a unique activation mechanism where proteolytic cleavage of the receptor's extracellular N-terminus exposes a new N-terminus that acts as a tethered ligand, activating the receptor itself ahajournals.orgnih.govresearchgate.net.
Early research identified that synthetic peptides corresponding to this new amino terminal sequence could also activate the receptor, providing a valuable tool to study thrombin receptor signaling independently of thrombin's enzymatic activity sb-peptide.comnih.govpnas.org. This compound, representing the initial sequence of the tethered ligand of human PAR1, emerged from this research into thrombin receptor activation by receptor-derived peptides sb-peptide.comrndsystems.comtocris.comanaspec.compnas.org. This historical context highlights the importance of developing synthetic agonists like this compound to dissect the complex signaling pathways initiated by thrombin receptor activation. While PAR1 and PAR4 are considered the major thrombin receptors on human platelets, PAR1 is thought to initiate platelet activation at lower thrombin concentrations nih.govpnas.org.
Overview of this compound Applications in Mechanistic and Translational Research
This compound is a widely used tool in both mechanistic and translational research due to its specific activation of PAR1. In mechanistic studies, this compound allows researchers to directly stimulate PAR1 and investigate the downstream signaling pathways and cellular responses initiated by this receptor researchgate.net. This includes studying intracellular calcium mobilization, platelet aggregation, and protein phosphorylation biocrick.comabcam.comrndsystems.comtocris.com. This compound has been instrumental in unraveling the complex signaling networks involving PAR1 in various cell types, such as platelets, endothelial cells, and smooth muscle cells ahajournals.orgahajournals.orgbiodatacorp.com.
In translational research, this compound is utilized to model and study conditions where PAR1 plays a significant role, such as thrombotic disorders and inflammatory conditions sb-peptide.comontosight.aiashpublications.org. Its ability to induce platelet aggregation makes it valuable in studying platelet function and hyperaggregability in diseases like venous thromboembolism biocrick.comresearchgate.net. This compound has also been explored for its potential in studying pathways related to hypoglycemia and its stimulating action on transcription regulators like YAP sb-peptide.com. Furthermore, this compound aggregation reagents have found applications in drug discovery, helping researchers identify compounds that modulate cellular processes by affecting platelet or molecular aggregation biodatacorp.com. While some research programs use "TRAP" as an acronym for Translational Research Acceleration Program in unrelated fields like inherited retinal diseases, the chemical compound this compound specifically refers to the PAR1 agonist peptide fightingblindness.orgprnewswire.comliverpool.ac.uk.
Eigenschaften
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H56N10O9/c1-18(2)13-23(30(49)40-22(11-8-12-39-34(37)38)29(48)44-26(33(52)53)16-27(36)46)42-31(50)24(14-19(3)4)43-32(51)25(41-28(47)21(35)17-45)15-20-9-6-5-7-10-20/h5-7,9-10,18-19,21-26,45H,8,11-17,35H2,1-4H3,(H2,36,46)(H,40,49)(H,41,47)(H,42,50)(H,43,51)(H,44,48)(H,52,53)(H4,37,38,39)/t21-,22-,23-,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGOWCONESKMDW-FRSCJGFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56N10O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431405 | |
| Record name | TRAP-6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
748.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141136-83-6 | |
| Record name | TRAP-6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Roles and Cellular Responses Elicited by Trap 6
Platelet Physiology and Pathophysiology
TRAP-6 is a potent inducer of platelet activation, making it a valuable tool for studying various aspects of platelet function, including aggregation, granule release, and the expression of activation markers. rndsystems.combiodatacorp.com
This compound Induced Platelet Aggregation Dynamics
This compound is known to induce platelet aggregation by selectively activating PAR-1 on the platelet surface sb-peptide.comrndsystems.combiodatacorp.com. This activation initiates a cascade of biochemical signals that result in the aggregation of platelets biodatacorp.com. Studies using light transmission aggregometry (LTA) have shown that this compound consistently evokes a robust, concentration-dependent monophasic aggregation response in normal platelet-rich plasma biodatacorp.com. The concentration required for half-maximal aggregation (EC50) for this compound has been reported as 0.8 μM sb-peptide.comrndsystems.com.
Research comparing this compound induced aggregation with other agonists like ADP and collagen has been conducted to understand the complexities of platelet activation pathways tandfonline.com. In some studies, this compound induced aggregation was found to be almost always stronger than ADP-induced aggregation in multiple electrode aggregometry (MEA) researchgate.net. However, in LTA, weak responses to ADP were associated with both weak and strong responses to this compound, suggesting limitations in using this compound as a sole positive control for assessing platelet reactivity, particularly in the context of anti-platelet therapy monitoring researchgate.net.
Studies in specific patient populations have also utilized this compound to assess platelet aggregation dynamics. For instance, patients with peripheral artery disease (PAD) showed significantly increased platelet aggregation in response to this compound compared to patients with coronary artery disease (CAD) sb-peptide.com. In contrast, preterm and term neonates exhibited virtually blunted integrin GPIIb/IIIa activation upon this compound stimulation, despite only slightly reduced P-selectin and CD63 exposure, indicating a complex phenotypic switch in platelet responsiveness during ontogenesis ashpublications.org.
Granule Release (Dense Granules, Alpha-Granules) and Secretory Responses
Activation of platelets by this compound triggers the release of the contents of their granules, including dense granules and alpha-granules rndsystems.combiodatacorp.complos.org. Dense granules contain non-protein molecules such as ADP, ATP, serotonin, and calcium, while alpha-granules store a variety of proteins, including adhesion molecules, growth factors, and coagulation factors plos.orgdiva-portal.org. The release of these substances is crucial for amplifying the platelet response and promoting thrombus formation nih.gov.
Studies have shown that this compound stimulation leads to the release of ATP from dense granules haematologica.org. This release is dependent on downstream activation of signaling molecules such as PKC and PLCβ oregonstate.edu. Inhibition of PKC or chelation of calcium has been shown to abrogate this compound induced dense granule release nih.gov. Interestingly, inhibition of the P2Y12 receptor with certain antagonists like MRS2395 can potentiate this compound induced dense granule release, highlighting the intricate interplay between different signaling pathways in regulating platelet secretion nih.govoregonstate.edu.
While this compound consistently induces dense granule release, its effect on alpha-granule release (often measured by P-selectin exposure) can vary depending on the context and study population plos.orgnih.gov. Studies have used this compound to assess alpha-granule release in various conditions, including inherited platelet disorders and in the presence of anti-platelet agents plos.orghaematologica.org.
Platelet Activation Markers Expression (e.g., P-selectin, activated GPIIb/IIIa, CD63)
This compound stimulation leads to the surface expression of several platelet activation markers, which are indicative of different aspects of platelet activation and granule release biodatacorp.combiodatacorp.comdiva-portal.orgmdpi.com. Key markers studied in response to this compound include P-selectin (CD62P), activated GPIIb/IIIa (detected by antibodies like PAC1), and CD63 (LAMP-3) plos.orgdiva-portal.orgplos.org.
P-selectin is translocated to the platelet surface from alpha-granules upon activation, serving as a marker for alpha-granule release plos.orgnih.gov. CD63 is a lysosomal-associated membrane protein that is expressed on the platelet surface upon the release of lysosomal and dense granule contents plos.orgplos.org. The activation of the GPIIb/IIIa integrin is a critical step in platelet aggregation, as it undergoes a conformational change that allows it to bind to fibrinogen, bridging platelets together plos.orgdiva-portal.org. Activated GPIIb/IIIa is detected by antibodies that specifically bind to this altered conformation, such as PAC1 plos.org.
Research using flow cytometry has demonstrated that this compound stimulation increases the surface expression of P-selectin and CD63 ashpublications.orgnih.gov. However, the extent of GPIIb/IIIa activation in response to this compound can vary. While this compound is known to activate GPIIb/IIIa to induce aggregation biodatacorp.com, studies in neonates showed virtually blunted GPIIb/IIIa activation despite some granule release ashpublications.org. In patients with glioblastoma multiforme (GBM), in vitro stimulation with TRAP resulted in statistically significant increased CD63 and tendentially increased P-selectin expression, but fibrinogen binding to activated GPIIb/IIIa was not significantly increased nih.gov.
Role in Thrombotic Processes and Hemostasis Studies
This compound is a valuable tool in studying the role of PAR-1 in thrombotic processes and hemostasis rndsystems.commedchemexpress.com. By selectively activating PAR-1, researchers can investigate the contribution of this specific pathway to clot formation and stability.
Studies have utilized this compound to assess platelet reactivity in patients with thrombotic disorders, such as venous thromboembolism (VTE) nih.gov. Enhanced platelet aggregation with low concentrations of this compound has been observed in patients with unexplained VTE compared to healthy individuals, suggesting that platelet hyperaggregability via PAR-1 may be an independent risk factor for VTE nih.gov.
This compound is also used in studies exploring the complex interactions between platelets and the coagulation cascade ashpublications.org. While some research initially suggested that this compound induced platelet activation could lead to the release of polyphosphates that activate Factor XII, subsequent extensive experimentation in vitro and in vivo has provided evidence against this claim, indicating that platelet-derived polyphosphates are not physiologically relevant activators of Factor XII ashpublications.orgresearchgate.net.
Interactions with Anti-Platelet Agents and their Mechanistic Implications
This compound is frequently used in studies evaluating the effectiveness and mechanisms of action of anti-platelet agents medchemexpress.combiodatacorp.complos.orgoregonstate.edu. Since this compound activates platelets via PAR-1, it can be used to assess the specificity of drugs targeting other platelet activation pathways, such as those mediated by ADP or thromboxane (B8750289) A2 researchgate.net.
Studies have investigated the effects of various anti-platelet agents on this compound induced platelet responses. For example, the P2Y12 inhibitor ticagrelor (B1683153) was shown to inhibit platelet dense granule release in response to this compound, while another P2Y12 inhibitor, MRS2395, potentiated it nih.gov. Non-steroidal anti-inflammatory drugs (NSAIDs), which primarily inhibit cyclooxygenase (COX) enzymes and thus thromboxane A2 production, have been shown in some studies not to affect this compound induced platelet aggregation, highlighting that this compound acts via a COX-independent mechanism nih.gov.
This compound can also be used as a positive control in the presence of certain anti-platelet drugs to confirm platelet function via a pathway not blocked by the drug biodatacorp.com. However, as mentioned earlier, its suitability as a universal positive control, particularly when assessing response to clopidogrel (B1663587) (a P2Y12 inhibitor), has limitations due to variable correlations with ADP-induced aggregation researchgate.net.
Interactions between this compound and experimental anti-platelet compounds are also studied. For instance, a dual collagen and this compound inhibitor, this compound-IN-1, has been identified that inhibits agonist-induced platelet aggregation in a non-competitive manner medchemexpress.com.
Immune System Regulation
While this compound is predominantly studied for its effects on platelets, research also indicates potential roles for PAR-1, and by extension its agonists like this compound, in modulating immune responses. Platelets are increasingly recognized for their multifaceted roles in the immune system, interacting with various immune cells and releasing mediators that influence immune responses frontiersin.org.
PAR-1 is expressed on various cell types beyond platelets, including endothelial cells sb-peptide.com. Activation of PAR-1 on these cells could potentially influence the local inflammatory environment and immune cell behavior.
However, it is important to distinguish this compound (Thrombin Receptor Activator Peptide 6), a peptide agonist for PAR-1, from TRAF6 (TNF Receptor-Associated Factor 6), an E3 ubiquitin ligase involved in signal transduction downstream of various immune receptors, including Toll-like receptors and TNF receptors nih.govnih.gov. TRAF6 plays a critical role in the development, homeostasis, and activation of various immune cells, such as B cells, T cells, dendritic cells, and macrophages nih.govnih.gov. While both are involved in cellular signaling, they are distinct molecules with different mechanisms of action and primary targets. The provided search results on immune system regulation primarily discuss TRAF6 nih.govnih.govbiorxiv.org, and a specific "Y-Trap" immunotherapy targeting TGF-beta and immune checkpoints cancer.gov, which are not directly related to the peptide this compound's role in immune regulation via PAR-1 activation.
Based on the provided search results, there is limited direct information specifically detailing the role of the peptide this compound in directly regulating the immune system beyond its interactions with platelets which can indirectly influence immune responses through the formation of platelet-leukocyte aggregates and the release of mediators frontiersin.org. Platelets, when activated by agonists like this compound, can interact with leukocytes and contribute to processes like the formation of extracellular traps, influencing innate immunity frontiersin.org. However, comprehensive data focusing solely on this compound's direct effects on immune cell regulation as per the outline section 3.2 is not extensively available in the provided snippets.
Activation of G-protein Coupled Receptor 15 (GPR15) on T-cells
This compound has been identified as an activator of GPR15, a receptor expressed on T-cells. researchgate.netnih.govexlibrisgroup.comexlibrisgroup.com Studies have shown that GPR15 and β-arrestin2 are necessary for this compound-mediated inhibition of mixed lymphocyte reactions. researchgate.netnih.govexlibrisgroup.com GPR15 expression differs between CD4⁺ and CD8⁺ T-cells. researchgate.netnih.govexlibrisgroup.comexlibrisgroup.com
Modulation of Graft-versus-Host Disease (GvHD) and Graft-versus-Tumor (GvT) Activity
Research indicates that this compound can decrease acute GvHD in murine allotransplant models. researchgate.netnih.govexlibrisgroup.comexlibrisgroup.comresearchgate.net This effect is dependent on GPR15 expression in donor T-cells. researchgate.netnih.govexlibrisgroup.comexlibrisgroup.com Importantly, this compound has been shown to decrease acute GvHD without inhibiting GvT efficacy against certain lymphoma cells in mice. researchgate.netnih.govexlibrisgroup.comexlibrisgroup.com A mutant of this compound, SALLRN, has been reported to preserve the anti-acute GvHD effect while avoiding some adverse effects associated with this compound. researchgate.netnih.govexlibrisgroup.comexlibrisgroup.com this compound and SALLRN have also been shown to decrease allogeneic and xenogeneic reactions induced by human blood mononuclear cells. researchgate.netnih.govexlibrisgroup.comexlibrisgroup.com
Studies in mouse models of GvHD have explored various therapeutic strategies, including TNF-α antagonism and IL-6 blockade. While TNF-α antagonism reduced GvHD severity in mice, clinical studies showed unexpectedly high non-relapse mortality. nih.gov IL-6 blockade has also been shown to potently reduce acute GvHD in mice. nih.gov The GvT effect, where donor T cells eliminate residual malignant cells, is closely linked to GvHD as both involve alloimmunity. wikipedia.org
Regulation of Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB) Activation
This compound influences the NF-κB signaling pathway. In CD4⁺ T-cells, this compound inhibited the phosphorylation of NF-κB-P65. researchgate.netnih.govexlibrisgroup.comexlibrisgroup.com RNA-seq and protein analyses have indicated that this compound increases the binding of β-arrestin2/TAB1 and inhibits the phosphorylation of TAK1 and NF-κB-P65. researchgate.netnih.govexlibrisgroup.comexlibrisgroup.com Thrombin is known to exert pro-inflammatory effects on endothelial cells, partly through activating NF-κB. nih.gov this compound has been shown to mimic thrombin's ability to induce NF-κB and ERK pathways in certain endothelial cells, suggesting PAR-1 mediates this response. nih.gov The TRAF6/TAK1 signal is known to activate the canonical IKK complex, leading to NF-κB activation. reactome.orgnih.gov TRAF6 mediates basal NF-κB activation necessary for hematopoietic stem cell homeostasis. nih.gov
Thrombin's Proinflammatory Properties and this compound Mimicry in Inflammatory Responses
Thrombin is recognized for its pro-inflammatory effects, particularly on the vasculature and endothelial cells. nih.govresearchgate.netresearchgate.net These effects are often mediated by the activation of the NF-κB transcription factor. nih.gov this compound precisely mimics thrombin in its ability to induce NF-κB and ERK pathways in certain cells, indicating that PAR-1 is likely involved in the thrombin response in these contexts. nih.gov TRAP, a thrombin receptor activating peptide, has been shown to reproduce the effects of thrombin in causing edema and increasing vascular permeability in a rat model of inflammation. researchgate.net This suggests this compound, as a PAR1 agonist, can mimic some of thrombin's pro-inflammatory actions.
Interactions with Cytokine Signaling Pathways (e.g., IL-6)
While the provided context does not directly detail this compound's interaction with IL-6 signaling, it highlights the importance of cytokine signaling, including IL-6, in inflammatory and immune responses. IL-6 is a pleiotropic cytokine involved in inflammation, immune responses, and hematopoiesis. bmj.comwikipedia.org IL-6 signals through a receptor complex involving IL-6Rα and gp130. wikipedia.org IL-6 trans-signaling, mediated by soluble IL-6R and gp130, amplifies inflammatory responses. ersnet.orgnih.gov IL-6 production can be induced by various factors, including IL-1 and TNF-α, and through activation of Toll-like receptors, which involve downstream molecules like TRAF6. bmj.compnas.org Targeting IL-6 signaling has been explored in the context of inflammatory disorders and cancer. bmj.comnih.gov Further research would be needed to specifically delineate this compound's direct or indirect interactions with these complex cytokine networks.
Neurobiological Effects
Emerging evidence suggests that this compound may also exert effects within the nervous system.
Cellular Growth and Regulation
This compound's influence on cellular growth and regulation is significantly mediated through its interaction with G protein-coupled receptors (GPCRs), particularly PAR1, leading to downstream signaling events that impact key cellular processes. sb-peptide.comnih.gov
Stimulation of Yes-Associated Protein (YAP) Transcription Regulator
Stimulation of PAR1 by this compound has been shown to activate YAP. nih.gov This activation involves inducing dephosphorylation of YAP and increasing its nuclear localization. nih.gov Phosphorylation of YAP at serine 127 by Lats1/2 kinases typically causes its cytoplasmic sequestration through binding with 14-3-3 proteins. nih.gov Dephosphorylated YAP, in contrast, resides in the cell nucleus and promotes gene expression by interacting with transcription factors such as TEAD1-4. nih.govnih.govmdpi.comwikipedia.org
Research indicates that this compound acts through GPCRs and G12/13 proteins to induce YAP/TAZ dephosphorylation. nih.gov this compound treatment leads to significant nuclear accumulation of YAP and increases the interaction between YAP and TEAD1 while decreasing the interaction between YAP and 14-3-3. nih.gov The effect of this compound on YAP phosphorylation is dose-dependent and can be transient. nih.gov Studies using siRNA knockdown have confirmed that G12/13 proteins are required for PAR1 to induce dephosphorylation and nuclear localization of YAP and TAZ. nih.gov This suggests that activation of PAR1 by this compound signals through G12/13 to induce YAP/TAZ dephosphorylation and activation. nih.gov this compound also modulates YAP/TAZ dephosphorylation via a Rho and actin cytoskeleton-dependent pathway, which is independent of Rho kinase (ROCK). nih.gov Rho GTPase is a major downstream signaling molecule of G12/13 and has been reported to induce YAP dephosphorylation. nih.gov
As a result of YAP activation, the expression of target genes such as CTGF (Connective Tissue Growth Factor) is induced by this compound treatment. nih.gov
Insights into Cancer Progression Signaling Networks
The Hippo signaling pathway, in which YAP is a key downstream effector, plays a crucial role in tissue growth and tumorigenesis. nih.govembopress.orgnih.gov Dysregulation of this pathway and increased YAP activity are observed in various human cancers. embopress.orgnih.gov this compound's ability to activate YAP provides insights into how PAR1 signaling can influence cancer progression signaling networks. nih.govbiodatacorp.com
Activation of PAR1 by this compound, signaling through G12/13 and Rho GTPase to inhibit Lats1/2 kinase, ultimately leads to the activation of YAP/TAZ. nih.gov This connection establishes thrombin, and by extension its activating peptide this compound, as a signal that can influence the Hippo pathway. nih.gov
Studies have demonstrated an important role for YAP and TAZ in mediating the physiological functions of PAR1 on gene induction, cell migration, and invasion. nih.gov this compound-induced cell migration and invasion were suppressed in cells with YAP/TAZ knockdown. nih.gov This suggests that YAP and TAZ are critical mediators of PAR1-driven cellular behaviors relevant to cancer progression. nih.gov
Furthermore, this compound platelet aggregation studies have been instrumental in unraveling complex signaling networks involved in cancer progression. biodatacorp.com By inducing the aggregation of specific receptors, researchers have identified key signaling molecules and pathways that drive tumor growth and metastasis. biodatacorp.com This knowledge can potentially aid in the development of targeted therapies that disrupt these signaling pathways and inhibit cancer progression. biodatacorp.com
While this compound is a PAR1 agonist, it is worth noting that other related factors and pathways are also implicated in cancer signaling. For instance, Tissue Factor (TF) and its signaling axis with PAR2 play a role in angiogenesis, tumor growth, cell motility, cell survival, and the production of proinflammatory molecules, all of which contribute to malignancy. mdpi.com Also, the protein TRAF6 (Tumor necrosis factor receptor-associated factor 6), which interacts with YAP in some contexts and is involved in various signaling pathways including NF-κB and TGF-β, has been found to contribute to the malignant behavior of human cancers by promoting AKT ubiquitination and phosphorylation. nih.govnih.govahajournals.orgnih.govfrontiersin.org YAP itself can interact with TRAF6 and influence NF-κB signaling, which is involved in inflammation and cancer. nih.govahajournals.orgfrontiersin.org
Structure Activity Relationship Sar Studies of Trap 6 and Analogs
Identification of Key Amino Acid Residues for PAR1 Agonism
Research has focused on identifying the critical amino acid residues within the SFLLRN sequence that are essential for PAR1 agonism. Studies involving amino acid substitutions have revealed the importance of specific positions for the peptide's ability to activate the receptor.
Omission of the Ser residue or the Arg and Asn residues significantly reduced peptide activity. biocrick.com Conversely, substituting Alanine for Ser or the initial Leu had minimal negative impact on activity. biocrick.com The Phe and Arg residues within the SFLLRN sequence are considered particularly important, with evidence suggesting that the interaction involving Phenylalanine is not solely a Van der Waals interaction but may involve pi-stacking or pi-cation interactions. biorxiv.orgbiocrick.com
Impact of Peptide Modifications on Biological Activity (e.g., Mutant SFLLRN vs. SALLRN)
Modifications to the TRAP-6 peptide sequence, such as amino acid substitutions, have a direct impact on its biological activity and ability to activate PAR1. A notable example is the comparison between the native sequence SFLLRN and the mutant SALLRN.
The SALLRN peptide, where Phenylalanine (F) at position 2 is substituted with Alanine (A), shows a significant decrease in affinity for PAR1 and is described as inactive in inducing platelet activation initiated by SFLLRN. biorxiv.orgbiocrick.com This highlights the critical role of the Phenylalanine residue in the agonist activity of this compound. Studies have shown that while SFLLRN causes signaling in thrombin-desensitized cells, inactive peptides like SALLRN had no effect on platelet activation initiated by SFLLRN. nih.govbiocrick.com
Computational Modeling and Pharmacophore Analysis for this compound Derivatives
Computational modeling and pharmacophore analysis have been employed to gain a deeper understanding of the interaction between this compound and PAR1 and to guide the design of this compound derivatives.
Pharmacophore modeling identifies the essential 3D structural features and chemical properties of molecules required for biological activity, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. jppres.comcreative-biostructure.comslideshare.net These models can be derived from the structure of the receptor (receptor-based) or from a set of active ligands (ligand-based) when the receptor structure is unavailable. creative-biostructure.com Computational studies, including molecular modeling, aim to elucidate the binding mechanism of this compound to PAR1. biorxiv.org This involves analyzing the specific arrangement of amino acids in PAR1 and how they interact with the this compound peptide. biorxiv.org Such approaches can help predict the binding orientation and affinity of this compound and its analogs, aiding in the design of novel compounds with desired activity profiles. slideshare.net
Implications for Receptor Binding and Efficacy Profiles
The SAR studies and computational analyses have significant implications for understanding the receptor binding and efficacy profiles of this compound and its analogs. The identification of key amino acid residues and their interactions with PAR1 provides a molecular basis for the observed biological activity.
The high affinity binding of this compound to PAR1 is crucial for initiating the downstream signaling cascades associated with receptor activation in various cell types, including platelets and endothelial cells. biorxiv.org Modifications to the peptide sequence that affect key interactions can lead to altered binding affinity and, consequently, changes in the efficacy of the analog as a PAR1 agonist. For example, substitutions that reduce the interaction with critical residues on the receptor can result in reduced or abolished agonist activity, as seen with the SALLRN mutant. biorxiv.orgbiocrick.com Computational models and pharmacophore analysis help to predict how structural changes in this compound derivatives might impact their binding to the receptor and subsequently influence their efficacy in triggering cellular responses like platelet aggregation or calcium mobilization. tocris.comnih.gov Understanding these relationships is vital for the rational design of PAR1-targeting compounds.
Advanced Research Methodologies and Experimental Models Utilizing Trap 6
In Vitro Systems for Cellular and Molecular Analysis
In vitro systems provide controlled environments to investigate the direct effects of TRAP-6 on cells and their molecular components. These systems are crucial for elucidating the downstream events triggered by PAR1 activation.
Platelet Aggregometry Techniques (Light Transmission Aggregometry, Multiple Electrode Aggregometry)
Platelet aggregometry is a fundamental technique for assessing platelet function, and this compound is a key agonist used in both Light Transmission Aggregometry (LTA) and Multiple Electrode Aggregometry (MEA). citeab.comnih.govnih.govlabsolu.camedchemexpress.comtandfonline.comunimedizin-mainz.de
Light Transmission Aggregometry (LTA): LTA measures platelet aggregation in platelet-rich plasma (PRP) by detecting changes in light transmission as platelets clump together. haemochrom.detandfonline.com this compound is used to induce aggregation via PAR1 activation, and the rate and extent of aggregation are recorded. haemochrom.detandfonline.comunimedizin-mainz.de Studies have utilized this compound in LTA to investigate platelet hyperaggregability in conditions like venous thromboembolism, showing enhanced aggregation with low concentrations of this compound in affected patients compared to healthy individuals. nih.gov While LTA is a standard method, differences in this compound inducible aggregation can vary considerably, and weak responses to other agonists like ADP may be associated with both weak and strong responses to this compound in LTA. nih.gov Standardized concentrations of this compound, such as 10 µM and 50 µM, are used in LTA to assess platelet function. unimedizin-mainz.de
Multiple Electrode Aggregometry (MEA): MEA measures platelet aggregation in whole blood by detecting changes in electrical impedance as platelets adhere to electrodes. wikipedia.orgtaylorandfrancis.com this compound is a standard agonist in MEA (often referred to as TRAP-test) to evaluate platelet function through PAR1. wikipedia.orgtaylorandfrancis.comresearchgate.net Binding of this compound to PAR1 leads to conformational changes in GPIIb/IIIa receptors, promoting fibrinogen binding and subsequent aggregation. wikipedia.org MEA using this compound has been employed to assess platelet reactivity in patients on antiplatelet therapy, although the suitability of this compound as a positive control when assessing response to clopidogrel (B1663587) has limitations due to considerable variability in aggregation responses compared to ADP. nih.govresearchgate.net However, a linear correlation between ADP and this compound inducible aggregation has been observed within MEA. nih.gov Studies have shown that higher this compound induced aggregation measured by MEA is associated with an increased rate of clopidogrel non-responsiveness. researchgate.net Impedance aggregometry devices, including microfluidic systems, also utilize this compound to induce and measure platelet aggregation in small volume blood samples. arizona.edu
Flow Cytometry for Cellular Activation and Surface Marker Analysis
Flow cytometry is a powerful tool for analyzing cellular activation and the expression of surface markers at a single-cell level. This compound is used as an agonist to trigger platelet activation, allowing researchers to quantify changes in the expression of key surface molecules. labsolu.camedchemexpress.comunimedizin-mainz.detaylorandfrancis.com
Platelet activation induced by this compound can be assessed by measuring the surface expression of markers such as P-selectin (indicating alpha granule release) and activated glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa), the fibrinogen receptor crucial for aggregation. sb-peptide.comtaylorandfrancis.comdiva-portal.orgnih.govresearchgate.net Flow cytometry allows for the analysis of platelet activation in diluted whole blood, which offers advantages over using PRP by reducing the risk of pre-activation and loss of certain platelet populations. diva-portal.org Studies have used flow cytometry to show that this compound stimulation leads to increased expression of P-selectin and activated GPIIb/IIIa on platelets. sb-peptide.comnih.gov Furthermore, flow cytometry can be used to assess the formation of monocyte-platelet aggregates (MPA) in response to this compound. sb-peptide.com Optimized flow cytometry protocols utilizing this compound have been developed for monitoring platelet activation, offering advantages in terms of time efficiency and the ability to differentiate between the percentage of activated platelets and the level of activation compared to LTA. nih.gov
Biochemical Assays for Intracellular Signaling Components (e.g., Western Blotting for Phosphoproteins, Ca2+ Mobilization Assays)
This compound is a valuable tool for investigating the intracellular signaling pathways activated by PAR1. Biochemical assays are used to measure downstream events such as protein phosphorylation and calcium mobilization. haemochrom.delabsolu.caarizona.edudiva-portal.org
Western Blotting for Phosphoproteins: Western blotting is used to detect and quantify specific phosphoproteins involved in PAR1 signaling. This compound stimulation triggers phosphorylation events as part of the activation cascade. nih.govresearchgate.netresearchgate.net Studies have employed Western blotting to examine the phosphorylation of proteins like Vasodilator-Stimulated Phosphoprotein (VASP) and Glycogen Synthase Kinase 3β (GSK3β) in response to this compound. nih.govresearchgate.netresearchgate.net For instance, Western blot analysis has confirmed attenuated inhibitory signaling, indicated by decreased VASP phosphorylation, in platelets after cold storage following this compound stimulation. researchgate.netresearchgate.net The technique involves lysing this compound-stimulated platelets, separating proteins by SDS-PAGE, transferring to membranes, and probing with phospho-specific antibodies. nih.govresearchgate.netbio-rad-antibodies.com
Ca2+ Mobilization Assays: Activation of PAR1 by this compound leads to the mobilization of intracellular calcium, a critical second messenger in cellular activation. biocrick.commedchemexpress.comrndsystems.complos.orgabcam.com Assays measuring intracellular calcium concentration ([Ca2+]i) are used to monitor this event. nih.govplos.org this compound has been shown to trigger calcium mobilization in various cell types expressing PAR1, including human platelets and Xenopus oocytes heterologously expressing PAR1. biocrick.commedchemexpress.comrndsystems.complos.org These assays often involve loading cells with calcium-sensitive dyes or using photoproteins that emit light upon binding to calcium, allowing for the detection and measurement of transient increases in [Ca2+]i following this compound stimulation. nih.govplos.org For example, studies have measured this compound-induced calcium signals in platelets treated with P2Y12 antagonists, observing a reduction in the calcium signal. nih.gov
Transcriptomic Profiling (RNA-seq) for Gene Expression Analysis
Transcriptomic profiling, particularly using RNA sequencing (RNA-seq), allows for the comprehensive analysis of gene expression changes in response to stimuli like this compound. diva-portal.org While direct studies specifically on this compound inducing widespread transcriptomic changes are less commonly highlighted in the provided snippets, this compound is relevant in the context of transcriptomic studies related to platelet function and PAR1 signaling.
RNA-seq can identify transcripts whose expression correlates with platelet aggregation responses to various agonists, including this compound. nih.gov For instance, studies have identified specific transcripts (e.g., ATP6V1G2, SLC2A3) that correlate with platelet aggregation in response to this compound in patients with acute myocardial infarction. nih.gov Furthermore, techniques like Translating Ribosome Affinity Purification followed by RNA sequencing (TRAP-seq) are used to profile actively translating mRNAs in specific cell populations, which can be relevant for understanding the translational landscape altered by PAR1 activation, although the provided information primarily discusses TRAP-seq methodology rather than specific findings with this compound as the stimulus for transcriptomic changes. nih.govresearchgate.netrna-seqblog.com
Cell Culture Models for Investigating Specific Cell Type Responses (e.g., Human Umbilical Vein Endothelial Cells, Meningioma Cells, Astrocytes, T-cells)
Cell culture models provide a controlled environment to investigate the direct effects of this compound on specific cell types. This compound has been used to activate platelets in vitro. sigmaaldrich.comsigmaaldrich.com Research indicates that this compound can protect astrocytes from cell death, particularly in conditions associated with hypoglycemia. sigmaaldrich.comsb-peptide.comsigmaaldrich.com Astrocytes are the most abundant glial cell in the human brain and play a significant role in the tumor microenvironment, influencing the behavior of cells like glioma cells. nih.gov Studies utilizing co-culture models of human astrocytes and glioma cells have shown that astrocytes can enhance glioma cell migration and invasion. nih.gov While the direct interaction of this compound with meningioma cells is not explicitly detailed in the search results, meningiomas exist within a complex tumor microenvironment that includes various cell types like astrocytes and endothelial cells, which are known to be affected by PAR1 activation. mdpi.com Human umbilical vein endothelial cells (HUVECs) are commonly used in in vitro models, including blood-brain barrier models, often co-cultured with astrocytes and pericytes to mimic the in vivo environment more closely. frontiersin.orgnih.gov this compound's activity on endothelial cells, which express PAR1, is relevant in these contexts. This compound has also been identified as an activator of GPR15 on T-cells. nih.gov GPR15 is expressed differently on CD4+ and CD8+ T-cells. nih.gov
In Vivo Animal Models
In vivo animal models are crucial for studying the systemic effects of this compound and the complex interactions involving PAR1 in a living organism. researchgate.net While no single animal model perfectly replicates human conditions, various models are used to investigate specific disease aspects. researchgate.netfrontiersin.org
Cardiovascular and Hematological Study Models
This compound's role as a potent platelet activator makes it particularly relevant in cardiovascular and hematological research. sb-peptide.com Animal models are used to study thrombosis, hypertension, and other cardiovascular conditions. researchgate.netwuxibiology.com For instance, models of myocardial infarction, cardiac hypertrophy, and atherosclerosis are employed. wuxibiology.com The use of this compound in these models helps researchers understand the contribution of PAR1 activation to platelet aggregation and thrombus formation in a physiological setting. sb-peptide.com Various animal species, including mice, rats, swine, and dogs, are utilized, each offering different advantages and limitations in mimicking human cardiovascular and thrombotic systems. researchgate.net
Models of Immune-Mediated Diseases (e.g., Glomerulonephritis, Graft-versus-Host Disease)
This compound has been investigated in models of immune-mediated diseases, particularly Graft-versus-Host Disease (GvHD). nih.govfrontiersin.org GvHD is a severe complication following hematopoietic cell transplantation. criver.com Mouse models, including allogeneic and xenogeneic models, are commonly used to study GvHD pathogenesis and evaluate potential therapies. criver.comehaweb.org Research has shown that this compound can decrease acute GvHD in allotransplant models in mice, an effect dependent on GPR15 expression in donor T-cells. nih.gov this compound inhibited phosphorylation of NF-κB-P65 in CD4+ T-cells and increased granzyme B expression in CD8+ T-cells in this context. nih.gov While glomerulonephritis is mentioned as an example of an immune-mediated disease model, the search results did not provide specific details on the use of this compound in glomerulonephritis models. However, some mouse models of chronic GvHD can exhibit lupus-like manifestations, including nephritis. frontiersin.orgehaweb.org
Assessment of Physiological Responses (e.g., Blood Pressure, Hemorrhage)
Animal models are used to assess the physiological responses to this compound, such as its effects on blood pressure and its potential involvement in hemorrhage. This compound has been shown to produce a biphasic response in blood pressure in anesthetized rats. medchemexpress.com Models of hemorrhagic stroke, such as intracerebral hemorrhage (ICH) models induced by collagenase infusion or blood injection, are used to study bleeding in the brain and its consequences. wuxibiology.comscintica.comahajournals.org Spontaneously hypertensive rats are also utilized to study hemorrhagic transformation after ischemic stroke, as their predisposition to hypertension increases the likelihood of hemorrhage. oatext.com While this compound is a platelet activator, its specific role in exacerbating or mitigating hemorrhage in these models would be a subject of investigation.
Applications in Drug Discovery and Screening Paradigms
This compound is a valuable tool in drug discovery and screening paradigms, particularly for identifying compounds that modulate PAR1 activity or downstream signaling pathways. sigmaaldrich.comsb-peptide.com Its use as a selective PAR1 agonist allows researchers to screen for inhibitors or modulators of this receptor. High-throughput screening (HTS) methods are employed to evaluate large libraries of compounds for their effects on cellular responses triggered by this compound. rsc.orgresearchgate.net For example, label-free screening approaches based on dynamic mass redistribution in living cells have been used to screen for PAR1 antagonists by measuring their ability to inhibit this compound-induced responses. rsc.org this compound is also used in assays measuring platelet aggregation and calcium signaling to identify potential antiplatelet drugs targeting PAR1. researchgate.net
High-Throughput Screening for Modulators of PAR1-mediated Responses
High-throughput screening (HTS) is a powerful methodology employed in drug discovery and biological research to rapidly test large libraries of compounds for their effects on a specific biological target or process. This compound, as a selective activator of PAR1, is instrumental in developing and executing HTS assays aimed at identifying molecules that can modulate PAR1 activity. By using this compound to stimulate PAR1 in a controlled experimental system, researchers can screen compound libraries to find agents that either inhibit or enhance the receptor's downstream signaling or functional responses, such as platelet aggregation or calcium mobilization. medchemexpress.comtocris.com
While specific detailed protocols for HTS explicitly using this compound were not extensively detailed in the provided information, the context of this compound as a PAR1 agonist used in research and the general application of HTS for GPCRs and membrane proteins suggest its utility in such screens. medchemexpress.comacs.orgnih.gov For instance, research efforts to identify inhibitors of platelet aggregation induced by this compound imply screening or evaluation processes where compounds are tested for their ability to block the effect of this compound. medchemexpress.com The identification of dual inhibitors targeting pathways activated by agonists like collagen and this compound further highlights the use of this compound in evaluating the efficacy of potential therapeutic compounds in a screening context. medchemexpress.com The development of HTS assays for other cellular activation pathways demonstrates the feasibility and application of this methodology to targets like PAR1 using specific agonists. nih.gov
Development of Diagnostic Tools for Platelet Function
This compound plays a significant role in the development and application of diagnostic tools for assessing platelet function. hartbio.co.ukontosight.aihaemochrom.deroche.comthieme-connect.com As a direct and stable activator of PAR1, it is used in in vitro platelet function tests to evaluate the responsiveness of platelets via this specific thrombin receptor pathway. hartbio.co.ukhaemochrom.deroche.comhaemoview.com.au This is particularly valuable because this compound mimics the potent platelet-activating effects of thrombin but offers advantages in terms of standardization and stability compared to using thrombin itself. hartbio.co.ukhaemochrom.de
Platelet aggregation tests are common diagnostic methods where this compound is utilized. These tests measure the rate and extent to which platelets clump together in response to an agonist. haemochrom.de this compound is used in both optical aggregometry, which measures changes in light transmission through platelet-rich plasma, and whole blood aggregometry (e.g., using devices like the Multiplate analyzer), which measures impedance changes as platelets aggregate on electrodes. haemochrom.deroche.comhaemoview.com.au
The TRAP test, specifically employing this compound as the agonist, is used to quantitatively determine platelet function triggered by PAR1. roche.comhaemoview.com.au This test is useful for diagnosing platelet dysfunction or confirming normal platelet activity in samples of human platelet-rich plasma or whole blood. hartbio.co.ukhaemochrom.de Furthermore, this compound induced aggregation can be used to detect the action of certain antiplatelet medications, such as GpIIb/IIIa antagonists. hartbio.co.ukhaemochrom.de However, it has been noted that using this compound as a positive control when assessing the effectiveness of drugs like clopidogrel (which target a different pathway, P2Y12) has limitations, and results should be interpreted cautiously. sb-peptide.com
Investigation of Novel Therapeutic Strategies Targeting PAR1
This compound is a key tool in the investigation of novel therapeutic strategies aimed at targeting PAR1, particularly in the context of thrombotic disorders and other conditions where PAR1 activation plays a role. sb-peptide.comontosight.airoche.comresearchgate.net By using this compound to selectively activate PAR1 in experimental models, researchers can study the downstream signaling pathways and functional consequences of PAR1 activation. medchemexpress.comontosight.ainih.gov This understanding is crucial for identifying potential points of intervention for therapeutic development.
Research utilizes this compound to evaluate the efficacy of potential anti-thrombotic drugs that are designed to inhibit PAR1 activity. Compounds are tested for their ability to block this compound induced platelet activation and aggregation in vitro or in animal models. medchemexpress.commedchemexpress.comhaemoview.com.au For example, studies investigating novel inhibitors may measure their IC50 values against this compound induced platelet aggregation to quantify their potency. medchemexpress.com
| Compound | IC50 against Collagen-induced Aggregation (µM) | IC50 against this compound induced Aggregation (µM) |
| This compound-IN-1 | 17.12 | 11.88 |
Data derived from a study on a dual collagen and this compound inhibitor. medchemexpress.com
Beyond thrombosis, this compound is employed to investigate the role of PAR1 in other cellular processes and pathologies. For instance, this compound has been used to demonstrate the expression and function of PAR1 in microglia, highlighting its role in thrombin-induced microglial activation. nih.gov Understanding these mechanisms through the use of selective agonists like this compound can inform therapeutic strategies for central nervous system disorders involving inflammation and microglial activation. nih.gov Furthermore, this compound is used in research models studying conditions like Antiphospholipid Syndrome to understand the mechanisms of platelet hyperreactivity and evaluate the impact of potential therapeutic interventions on PAR1-mediated responses.
Future Directions and Emerging Research Avenues for Trap 6
Elucidating Further Nuances in PAR1 Signaling and Cross-talk
Research continues to delve into the intricate details of PAR1 signaling, which can elicit diverse cellular responses depending on the activating protease and cellular context. For instance, while thrombin activation of PAR1 can lead to cytotoxic signaling, activated protein C (APC) can induce protective β-arrestin-2 biased PAR1 signaling. nih.gov Further investigation is needed to understand how EPCR occupancy influences β-arrestin-2 biased PAR1 signaling by both APC and thrombin and the role of cross-talk with Gi-protein coupled S1P1 signaling in these cytoprotective responses. nih.gov The precise mechanisms of action for distinct PAR1 activators, including TRAP-6, in various cellular contexts, such as pancreatic ductal adenocarcinoma (PDAC) growth and spread, require further definition. mdpi.com Understanding the negative cross-talk between PAR1 and PAR3 signaling in certain cell types, like rhabdomyosarcoma cells, also warrants further study to identify the proteins involved and clarify the molecular basis. nih.gov
Exploring Novel Biological Functions Beyond Platelet and Immune Regulation
While this compound is known for its effects on platelets and its involvement in immune responses, emerging research is exploring its potential roles in other biological processes. Platelets themselves have been found to have functions beyond hemostasis and thrombosis, participating in inflammation, immune responses, tissue healing, regeneration, fibrosis, vasculitis, and cancer metastasis. mdpi.com Given this compound's role as a PAR1 agonist on platelets and other cell types, future studies may investigate its involvement in these newly identified platelet-mediated functions. For example, research into thrombo-inflammatory diseases during infection highlights the complex interplay between platelets and the immune system, suggesting potential avenues for exploring this compound's influence in these conditions. nih.govnih.gov
Development of Advanced this compound Analogs with Modified Selectivity or Efficacy
The development of this compound analogs with altered properties is a promising area for future research. Modifying the structure of peptide agonists can lead to compounds with improved selectivity for specific PAR1 signaling pathways or enhanced efficacy in particular cellular responses. Research on analogs of other molecules, such as imatinib, has shown that structural modifications can confer potent antiplatelet characteristics or altered activity against specific targets. researchgate.netresearchgate.netacs.org Applying similar strategies to this compound could yield novel PAR1 agonists or antagonists with tailored pharmacological profiles, potentially leading to more precise tools for research or therapeutic candidates for specific conditions where modulating PAR1 activity is beneficial. researchgate.netresearchgate.netacs.orgmdpi.com
Q & A
Q. How does TRAP-6 activate PAR1, and what are the key methodological considerations for ensuring receptor specificity in platelet aggregation studies?
this compound (SFLLRN sequence) selectively activates protease-activated receptor 1 (PAR1) by mimicking thrombin's proteolytic cleavage, initiating intracellular signaling pathways like calcium mobilization and ERK1/2 phosphorylation . To ensure specificity:
- Use PAR1 knockout models or receptor antagonists (e.g., SCH79797) to confirm this compound's action is PAR1-dependent .
- Validate selectivity by testing PAR4-expressing cells, as this compound lacks activity on PAR4 .
- Employ fluorescence resonance energy transfer (FRET) to monitor PAR1 conformational changes in real time .
Q. What are the optimal concentrations of this compound for inducing platelet aggregation in vitro, and how do variations impact experimental outcomes?
this compound typically induces platelet aggregation at EC₅₀ = 0.15 μM, but optimal concentrations range from 2–20 μM depending on assay type (e.g., aggregometry vs. flow cytometry) . Key considerations:
Q. What are the methodological advantages of using this compound over thrombin in platelet activation assays?
this compound offers superior stability, standardized activity, and avoids thrombin's pleiotropic effects (e.g., PAR4 activation or fibrinogen cleavage) . Applications include:
- Studying PAR1-selective signaling without confounding coagulation cascades .
- Screening PAR1-targeted therapeutics (e.g., vorapaxar) in PRP, as this compound bypasses thrombin's enzymatic instability .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound's anti-aGVHD effects and its pro-coagulant risks in translational studies?
this compound reduces acute graft-versus-host disease (aGVHD) via GPR15/β-arrestin 2 signaling but induces coagulation disorders through F2R (PAR1) activation . Strategies:
- Use GPR15-selective this compound mutants (e.g., LàA variant) to decouple anti-inflammatory and pro-thrombotic effects .
- Monitor platelet counts and thrombin generation assays in vivo to quantify coagulation risks .
Q. How do this compound's effects on intracellular signaling pathways (e.g., ERK1/2 phosphorylation) vary between wild-type and receptor knockout models?
In wild-type T cells, this compound downregulates leukocyte activation pathways via GPR15/ERK1/2, but this effect is absent in GPR15 KO models . Methodological approaches:
- Perform RNA-seq to compare inflammatory gene expression (e.g., IL-2, IFN-γ) in WT vs. KO cells post-TRAP-6 treatment .
- Use phospho-specific antibodies in western blotting to quantify ERK1/2 activation kinetics .
Q. What strategies are effective in mitigating this compound-induced coagulation disorders while preserving its therapeutic benefits?
- Develop dual-targeting peptides that retain GPR15 binding but lack F2R affinity, as shown with alanine-scanning mutagenesis .
- Co-administer antiplatelet agents (e.g., low-dose aspirin) in preclinical models to counteract thrombocytopenia .
Q. How can researchers validate the specificity of this compound for PAR1 in mixed receptor environments, such as cells co-expressing PAR4?
- Conduct competitive binding assays using fluorescently labeled this compound and PAR1/PAR4 antagonists .
- Utilize dynamic mass redistribution (DMR) assays to profile this compound-induced signaling in PAR1/PAR4 co-expressing cell lines (e.g., CHO-K1) .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
